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molecular formula C8H6BrNO B2827900 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 1428651-90-4

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Cat. No. B2827900
M. Wt: 212.046
InChI Key: NJWBNFSXZZLYMG-UHFFFAOYSA-N
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Patent
US09187429B2

Procedure details

The crude sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate (20.0 mmol) was dissolved in aq. 6 M HCl, (54 mL) and heated at reflux for 1.5 h. The acidic solution was cooled in ice, poured into Et2O, basified with aq. 6 M KOH (to give a pH of −9) and extracted with Et2O (2×). The Et2O phases were collected, dried over Na2SO4, concentrated and purified by flash chromatography (20 g SiO2, i-PrOH (1%)/CH2Cl2) to afford after trituration with a small amount of Et2O the title compound (0.69 g, 16% over 2 steps) as pink solid. MS: 212.0 (M+H−, 1 Br).
Name
sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH2:10][C:9](C(OC)=O)=[C:8]([O-:15])[C:4]=2[CH:5]=[N:6][CH:7]=1.[Na+].CCOCC.[OH-].[K+]>Cl>[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][C:8](=[O:15])[C:4]=2[CH:5]=[N:6][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate
Quantity
20 mmol
Type
reactant
Smiles
BrC=1C2=C(C=NC1)C(=C(C2)C(=O)OC)[O-].[Na+]
Name
Quantity
54 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The acidic solution was cooled in ice
CUSTOM
Type
CUSTOM
Details
to give a pH of −9) and
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
CUSTOM
Type
CUSTOM
Details
The Et2O phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (20 g SiO2, i-PrOH (1%)/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(C=NC1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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